
3-Methylpiperidin-4-one hydrochloride
Overview
Description
3-Methylpiperidin-4-one hydrochloride is a chemical compound with the molecular formula C6H12ClNO It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpiperidin-4-one hydrochloride typically involves the reaction of 3-methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester with ethanolic hydrochloric acid. The reaction is carried out in an anhydrous dichloromethane solution at 0°C, followed by stirring at room temperature for several hours .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Methylpiperidin-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form 3-methylpiperidine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic or neutral conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of 3-methylpiperidine.
Substitution: Formation of substituted piperidinones.
Scientific Research Applications
Medicinal Chemistry
3-Methylpiperidin-4-one hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have been investigated for their potential therapeutic effects against several medical conditions.
Anticonvulsant and Anti-inflammatory Agents
Research has highlighted the potential of 3-methylpiperidin-4-one derivatives in developing anticonvulsant and anti-inflammatory drugs. For instance, studies have shown that certain derivatives exhibit significant activity in animal models for epilepsy and inflammation.
Anticancer Properties
A series of compounds derived from 3-methylpiperidin-4-one have been synthesized and evaluated for anticancer activity. These compounds have demonstrated cytotoxic effects against various cancer cell lines, including myeloma and leukemia . Molecular docking studies have further elucidated their interactions with target proteins, enhancing our understanding of their mechanisms of action.
Synthetic Methodologies
This compound is not only a product but also a building block for synthesizing more complex molecules. Its synthesis can be achieved through various methods, including cyclization reactions and Mannich reactions, which allow for the introduction of diverse functional groups.
Synthesis Routes
The compound can be synthesized using different approaches:
- Cyclization of N-allyl-N-methyl-γ-aminobutyric acid : This method yields 3-methylpiperidin-4-one efficiently.
- Mannich Reaction : Involves the reaction of formaldehyde and amines to form piperidine derivatives.
Industrial Applications
Beyond its pharmaceutical applications, this compound finds utility in various industrial processes.
Agrochemicals
The compound is used in the formulation of agrochemicals, contributing to the development of pesticides and herbicides that enhance agricultural productivity.
Corrosion Inhibition
Recent studies have explored the use of 3-methylpiperidin-4-one derivatives as corrosion inhibitors in metal protection systems. For example, a study demonstrated that combining this compound with natural extracts significantly improved corrosion resistance in mild steel .
Data Tables
Case Study 1: Anticancer Activity
In a recent study, researchers synthesized several derivatives of 3-methylpiperidin-4-one and evaluated their cytotoxicity against multiple cancer cell lines. The results indicated that specific modifications to the piperidine ring enhanced anticancer activity, making these compounds promising candidates for further development .
Case Study 2: Corrosion Inhibition
A study investigated the synergistic effect of 3-methylpiperidin-4-one with natural gum exudates on mild steel corrosion in acidic environments. The findings suggested that the combination exhibited superior inhibition efficiency compared to individual components, thus demonstrating its potential in industrial applications .
Mechanism of Action
The mechanism of action of 3-Methylpiperidin-4-one hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 3-Methylpiperidine
- 4-Methyl-2-pentanone
- 2,2,6,6-Tetramethyl-4-piperidinol
Comparison: 3-Methylpiperidin-4-one hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group. This gives it distinct chemical reactivity and solubility properties compared to other similar compounds. For example, 3-Methylpiperidine lacks the carbonyl group, making it less reactive in certain chemical reactions .
Biological Activity
3-Methylpiperidin-4-one hydrochloride is a chemical compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article provides an overview of its biological activity, including antimicrobial, antiviral, and anticancer properties, along with relevant research findings and case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a piperidine ring with a methyl substitution at the 3-position and a carbonyl group at the 4-position. The presence of the hydrochloride enhances its solubility in water, making it more bioavailable for biological studies.
1. Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study noted its effectiveness against various bacterial strains, suggesting that it may inhibit bacterial growth through interference with cellular processes. The compound's mechanism of action likely involves disruption of bacterial cell wall synthesis or protein function.
2. Antiviral Properties
The compound has also shown promise as an antiviral agent. Preliminary studies suggest that it may inhibit viral replication, although the specific mechanisms remain to be fully elucidated. Its potential application in treating viral infections could be significant, especially in the context of emerging viral pathogens.
3. Anticancer Activity
A notable area of research focuses on the anticancer properties of derivatives related to this compound. For instance, compounds derived from this structure have been evaluated for their ability to induce apoptosis in cancer cell lines. A study demonstrated that certain derivatives reduced the proliferation of hematological cancer cell lines while promoting the expression of apoptosis-related genes such as p53 and Bax .
Case Study: Anticancer Activity
- Objective : Evaluate the anticancer potential of 3-Methylpiperidin-4-one derivatives.
- Methodology : A series of synthesized compounds were tested against multiple myeloma and acute myeloid leukemia cell lines.
- Findings : Compounds demonstrated significant cytotoxic effects, with some exhibiting IC50 values in low micromolar ranges, indicating strong activity against cancer cells .
Case Study: Antimicrobial Testing
- Objective : Assess the antimicrobial efficacy of this compound.
- Methodology : The compound was tested against Gram-positive and Gram-negative bacteria using standard disk diffusion methods.
- Findings : Results indicated a broad spectrum of activity, particularly against Gram-positive strains, suggesting potential for development into an antimicrobial agent .
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It may act as an enzyme inhibitor or modulator, affecting various biochemical pathways critical for microbial survival and cancer cell proliferation. Further molecular docking studies are needed to clarify these interactions and identify precise targets.
Comparative Analysis
To understand how this compound stacks up against similar compounds, a comparison table is presented below:
Compound Name | Antimicrobial Activity | Antiviral Activity | Anticancer Activity |
---|---|---|---|
3-Methylpiperidin-4-one HCl | Moderate | Promising | Significant |
2,6-Diaryl-3-methyl-4-piperidone | High | Not established | High |
3-Chloro-3-methyl-2,6-diarylpiperidin-4-one | Moderate | Not established | Very High |
Properties
IUPAC Name |
3-methylpiperidin-4-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-5-4-7-3-2-6(5)8;/h5,7H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQBLKABRBKHLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627867 | |
Record name | 3-Methylpiperidin-4-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4629-78-1 | |
Record name | 3-Methylpiperidin-4-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methyl-piperidin-4-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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